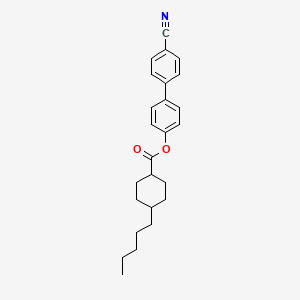
4'-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate is a compound known for its unique properties and applications in various fields. It is a derivative of cyanobiphenyl, which is a well-known nematic liquid crystal. This compound is particularly interesting due to its structural characteristics and the presence of both biphenyl and cyclohexane moieties, which contribute to its stability and functionality.
Vorbereitungsmethoden
The synthesis of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate involves several steps. The process typically starts with the bromination of biphenyl to introduce a bromine atom. This is followed by the addition of aluminum chloride and butyryl chloride to form the intermediate compound. Potassium hydroxide and hydrazine are then added to remove the bromine atom and introduce a pentyl group. Finally, copper(I) cyanide and dimethylformamide (DMF) are used to replace the bromine with a cyano group, resulting in the formation of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate .
Analyse Chemischer Reaktionen
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions between different biomolecules.
Industry: The compound is used in the production of liquid crystal displays (LCDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The presence of the cyano group allows the compound to form strong interactions with its targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate can be compared with other similar compounds, such as:
4-Cyano-4’-pentylbiphenyl: This compound is also a nematic liquid crystal and shares similar structural features with 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate.
4’-Amyl-4-biphenylcarbonitrile: Another related compound with a similar structure but different alkyl chain length, which affects its physical and chemical properties.
Eigenschaften
Molekularformel |
C25H29NO2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
[4-(4-cyanophenyl)phenyl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H29NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h8-11,14-17,19,23H,2-7,12-13H2,1H3 |
InChI-Schlüssel |
ABLOCJKXEFSPCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11704880.png)

![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
![N-[5-(4-Hydroxy-benzylidene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11704896.png)
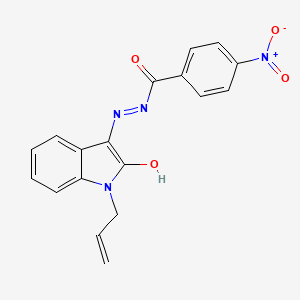
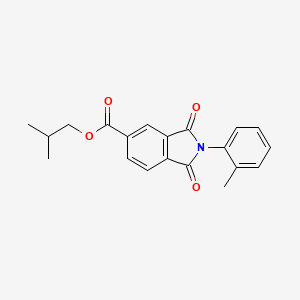
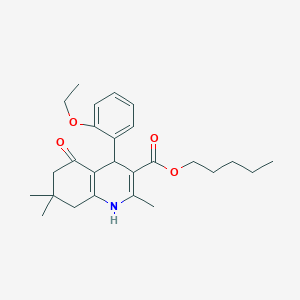
![1-hydroxy-2-{(E)-[(4-iodophenyl)imino]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11704907.png)
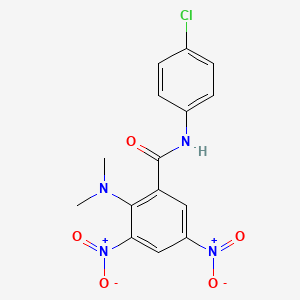
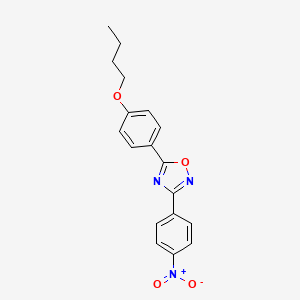

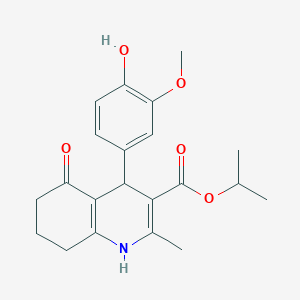
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)
